D-Mannonic acid-1,4-lactone

Description

D-Galactonic acid, gamma-lactone has been reported in Homo sapiens with data available.

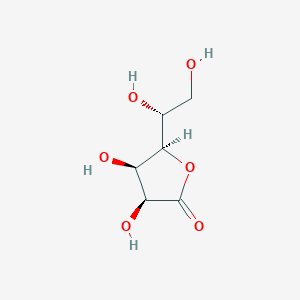

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |

| Record name | D-galactono-1,4-lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannonic acid, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Comprehensive Technical Guide to D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of D-Mannonic acid-1,4-lactone, also known as D-Mannono-1,4-lactone. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in biochemical research.

Chemical Identity and Structure

This compound is a γ-lactone derivative of D-mannonic acid.[1] It is characterized by a five-membered oxolan-2-one ring structure, which is a cyclic ester.[1][2] This structure arises from the intramolecular cyclization of D-mannonic acid, where the carboxyl group on C1 forms an ester bond with the hydroxyl group on C4. The molecule contains multiple hydroxyl groups, making it a polar compound.[2]

The stereochemistry of the chiral centers is critical to its identity and biological function.[1] The systematic IUPAC name for this compound is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[3][4]

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | [3][4] |

| Synonyms | D-Mannono-1,4-lactone, D-Mannonic acid γ-lactone | [5][6] |

| CAS Number | 26301-79-1 | [4][5][7] |

| Molecular Formula | C₆H₁₀O₆ | [3][7][8] |

| Molecular Weight | 178.14 g/mol | [3][4][7] |

| Appearance | White Crystalline Solid/Powder | [3][8] |

| Melting Point | 150-153 °C | [3][7][8] |

| Solubility | Soluble in Water (H₂O) and Dimethyl Sulfoxide (DMSO) | [3] |

| Optical Rotation | [α]²⁰/D = +50° to +54° (c=3 in H₂O) | [8] |

| SMILES | C(--INVALID-LINK--O1)O)O">C@HO)O | [4][7] |

| InChI Key | SXZYCXMUPBBULW-SQOUGZDYSA-N | [3][4] |

Experimental Protocol: Synthesis of this compound

The most direct method for synthesizing this compound involves the oxidation of D-mannose, followed by acid-catalyzed intramolecular cyclization.[1]

Objective: To synthesize this compound from D-mannose.

Materials:

-

D-mannose

-

Bromine water (Br₂/H₂O) or Nitric acid (HNO₃)

-

Barium carbonate or similar neutralizing agent

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Deionized water

-

Reaction vessel with heating and stirring capabilities

-

pH meter

-

Rotary evaporator

-

Crystallization dish

Methodology:

-

Oxidation of D-mannose:

-

Dissolve a known quantity of D-mannose in deionized water in the reaction vessel.

-

Slowly add an oxidizing agent, such as bromine water or nitric acid, to the solution while stirring continuously.

-

Maintain the pH of the reaction mixture between 2 and 3.[1] This acidic condition favors the oxidation of the aldehyde group at the C1 position of D-mannose to a carboxylic acid, forming D-mannonic acid.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).

-

-

Neutralization and Salt Removal:

-

Once the oxidation is complete, carefully neutralize the excess acid by adding a base like barium carbonate. This will precipitate the corresponding salt (e.g., barium sulfate).

-

Filter the solution to remove the precipitated salts. The resulting filtrate contains D-mannonic acid.

-

-

Lactonization (Intramolecular Cyclization):

-

Concentrate the filtrate containing D-mannonic acid using a rotary evaporator.

-

Acidify the concentrated solution with a strong acid (e.g., HCl) to catalyze the lactonization.

-

Gently heat the acidic solution to between 60–80°C.[1] This promotes the intramolecular esterification between the carboxylic acid group (C1) and the hydroxyl group at the C4 position, leading to the formation of the thermodynamically stable five-membered γ-lactone ring.[1]

-

-

Isolation and Purification:

-

Allow the solution to cool slowly to induce crystallization of this compound.

-

Collect the white crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Further purify the product by recrystallization if necessary.

-

Dry the purified crystals under vacuum. The final product should be a white crystalline solid.[3]

-

Visualization of Synthesis and Biological Application

The following diagrams illustrate the synthesis workflow and a key biological application of this compound.

This compound is recognized for its role as a biochemical tool, specifically as an inhibitor of the enzyme β-galactosidase in Escherichia coli.[1][9] This inhibitory action is valuable for studying enzyme-substrate interactions and metabolic pathways.[1]

References

- 1. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 2. CAS 26301-79-1: D-Manono-1,4-lactona | CymitQuimica [cymitquimica.com]

- 3. synthose.com [synthose.com]

- 4. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 26301-79-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. omicronbio.com [omicronbio.com]

- 7. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

Physical and chemical properties of D-Mannono-1,4-lactone.

An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester derivative of D-mannonic acid, is a carbohydrate of significant interest in biochemistry, pharmaceutical sciences, and synthetic chemistry.[1][2] Its role as a key intermediate in carbohydrate metabolism, a precursor for synthesizing biologically active molecules, and its potential applications in drug formulation underscore the need for a comprehensive understanding of its physicochemical properties.[1][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of D-Mannono-1,4-lactone, detailed experimental protocols for its analysis, and a summary of its chemical reactivity and biological significance.

Physical Properties

D-Mannono-1,4-lactone is typically a white to off-white crystalline solid.[2][4][5] Its physical properties are critical for its handling, formulation, and application in various experimental settings. While extensive quantitative data for all solvents and conditions are not universally available, the core properties have been established.[1]

Core Physicochemical Data

The fundamental physical and chemical identifiers for D-Mannono-1,4-lactone are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][2][6][7] |

| Molecular Weight | 178.14 g/mol | [1][2][6][7] |

| Appearance | White to almost white crystalline powder | [2][4][5] |

| Melting Point | 151-156°C; other sources report ranges up to 190°C | [1][2][4][6] |

| Specific Optical Rotation | [α]²⁰D = +50° to +54° (c=2-3, H₂O) | [2][4] |

| CAS Registry Number | 26301-79-1 | [2][6][7] |

Solubility Profile

Qualitative assessments describe D-Mannono-1,4-lactone as soluble in water and Dimethyl Sulfoxide (DMSO).[1] One source notes its water solubility as "within almost transparency," indicating good aqueous solubility.[4][5][8] However, specific quantitative solubility data (e.g., g/100 mL) across a range of solvents and temperatures is not widely reported in the literature.[1]

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble (used for crystallization)[9] |

Chemical Properties and Reactivity

D-Mannono-1,4-lactone is a polyhydroxy γ-lactone whose reactivity is governed by its cyclic ester and multiple hydroxyl functional groups.[3][9] The equilibrium between the lactone and its open-chain hydroxy acid form (D-mannonic acid) is pH-dependent, with the five-membered lactone ring being thermodynamically favored under neutral to slightly acidic conditions.[10]

Key Chemical Reactions

The primary reactions involving D-Mannono-1,4-lactone include hydrolysis, reduction, and oxidation.

| Reaction Type | Reagents | Major Product(s) | Description | Reference(s) |

| Hydrolysis | Water (acid or base catalyzed) | D-Mannonic acid | The lactone ring opens to form the corresponding carboxylic acid. | [10] |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | D-Mannitol, D-Mannose | The lactone carbonyl is reduced to an alcohol. | [9][10] |

| Oxidation | Bromine water, Nitric acid | D-Mannonic acid | The lactone can be formed from D-mannose via oxidation and can be further oxidized. | [9] |

| Lactonization | Heat, Acidic conditions | D-Mannono-1,4-lactone | Intramolecular cyclization of D-mannonic acid forms the stable five-membered γ-lactone. | [9][10] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following are standard methodologies for key analytical procedures.

Determination of Melting Point (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus.

-

Objective: To determine the melting range of a solid sample of D-Mannono-1,4-lactone.

-

Materials: D-Mannono-1,4-lactone (dry, powdered), capillary tubes (sealed at one end), digital melting point apparatus (e.g., DigiMelt, Mel-Temp).[11][12]

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency.[13]

-

Capillary Loading: Press the open end of a capillary tube into the sample powder, trapping a small amount. Invert the tube and tap it gently on a hard surface to compact the sample into a 2-3 mm column at the sealed end.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a fast scan (e.g., 10-20 °C/min ramp rate) to find a rough range.[11]

-

Accurate Determination: For a precise measurement, set the apparatus to ramp the temperature slowly (1-2 °C/min) starting from about 10-15 °C below the expected melting point.[11][12]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12]

-

Purity Check: A sharp melting range (0.5-1.0°C) typically indicates a high-purity substance, while a broad range suggests the presence of impurities.[12][14]

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[15]

-

Objective: To quantitatively determine the solubility of D-Mannono-1,4-lactone in water at a controlled temperature.

-

Materials: D-Mannono-1,4-lactone, distilled or deionized water, thermostatically controlled shaker or water bath, analytical balance, centrifuge, volumetric flasks, pipettes, HPLC system with a suitable detector (e.g., Refractive Index).[1]

-

Procedure:

-

Sample Preparation: Add an excess amount of D-Mannono-1,4-lactone to a known volume of water in a sealed flask to create a slurry. Ensure undissolved solid is clearly visible.[1]

-

Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the mixture to pellet the remaining solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample quantitatively with the solvent (water).

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC method.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

-

Synthesis and Chemical Reactivity Pathways

The most common laboratory and industrial synthesis of D-Mannono-1,4-lactone involves the oxidation of D-mannose.[9][10] This process is followed by an intramolecular cyclization (lactonization) to form the thermodynamically stable five-membered ring.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 4. D-Mannono-1,4-lactone | 26301-79-1 | TCI AMERICA [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]

- 7. D-Mannonic acid, γ-lactone [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 10. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone (CAS: 26301-79-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derivative of D-mannose, is a carbohydrate of significant interest in biochemical and pharmaceutical research. This document provides a comprehensive technical overview of its core properties, synthesis, and biological activities. It includes detailed tables of its physicochemical data, experimental protocols for its synthesis and enzyme inhibition assays, and visual representations of relevant pathways and workflows to facilitate understanding and application in a research and development setting.

Core Properties of this compound

This compound, also known as D-mannono-gamma-lactone, is a white, crystalline solid.[1] Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 26301-79-1 | [2] |

| Molecular Formula | C₆H₁₀O₆ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| IUPAC Name | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | [3] |

| Synonyms | D-Mannono-gamma-lactone, D-Mannonic acid γ-lactone | [3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 150-153 °C | [1][2] |

| Solubility | Soluble in water and DMSO. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data | References |

| ¹H NMR (D₂O) | Predicted spectral data is available. | |

| ¹³C NMR (D₂O) | Characteristic chemical shifts for the lactone form (e.g., C6 at ~63.02 ppm) and the free sugar acid form (e.g., C6 at ~63.51 ppm) have been reported. | [5] |

| FTIR (KBr) | Spectral data available. | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the oxidation of D-mannose.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from D-mannose.

Caption: Synthesis of this compound from D-mannose.

Experimental Protocol: Synthesis from D-Mannose

This protocol describes the synthesis of this compound by the oxidation of D-mannose with bromine water.[6]

Materials:

-

D-mannose

-

Bromine water

-

Sodium hydrogencarbonate

-

Deionized water

-

Isopropanol (B130326) (for recrystallization)

Procedure:

-

Dissolve D-mannose in deionized water.

-

Slowly add bromine water to the D-mannose solution at room temperature (20°C) while stirring. The reaction is monitored for completion (typically 96 hours).

-

Neutralize the reaction mixture by the gradual addition of sodium hydrogencarbonate until the effervescence ceases.

-

Concentrate the resulting solution under reduced pressure to yield the crude D-Mannonic acid.

-

Induce lactonization by heating the concentrated solution of D-Mannonic acid.

-

The crude this compound is then purified by recrystallization from hot isopropanol to yield a white crystalline solid.[7]

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, primarily related to its role in carbohydrate metabolism and as an enzyme inhibitor.

Role in Carbohydrate Metabolism

This compound is involved in carbohydrate metabolism, though its direct role in major signaling pathways is not as a primary intermediate.[8] It is closely related to D-mannose, a key precursor in the biosynthesis of ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway.[5]

Caption: Simplified Ascorbic Acid Biosynthesis Pathway.

Enzyme Inhibition

This compound is a known inhibitor of β-galactosidase and has also been reported to inhibit lysozyme (B549824).[2][9]

The inhibitory activity of this compound against β-galactosidase from Escherichia coli has been documented.[9]

Experimental Workflow for β-Galactosidase Inhibition Assay:

Caption: β-Galactosidase Inhibition Assay Workflow.

Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[10][11][12]

Materials:

-

β-galactosidase from E. coli

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

This compound

-

Citrate buffer (e.g., 400 mM, pH 4.0)

-

Borate (B1201080) buffer (e.g., 200 mM, pH 9.8) for stopping the reaction

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a stock solution of β-galactosidase in an appropriate buffer.

-

Prepare a stock solution of ONPG in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate or cuvette, mix the β-galactosidase solution with different concentrations of the this compound solution. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding the ONPG substrate solution.

-

Monitor the increase in absorbance at 420 nm over time. The yellow color is due to the formation of o-nitrophenol.

-

The reaction can be stopped at a specific time point by adding a stop solution (e.g., borate buffer).

-

Calculate the rate of reaction for each inhibitor concentration and determine the inhibitory activity (e.g., IC₅₀ value).

This compound has been reported to have lysozyme inhibitory activity.[2] A common method to assess lysozyme activity is the turbidimetric assay.

Experimental Protocol: Turbidimetric Lysozyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory effect of this compound on lysozyme activity.[13][14][15]

Materials:

-

Lysozyme (from chicken egg white)

-

Micrococcus lysodeikticus cells (lyophilized)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.2)

-

This compound

-

Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare a suspension of Micrococcus lysodeikticus cells in the phosphate buffer to a specific optical density (e.g., 0.6-0.7 at 450 nm).

-

Prepare a stock solution of lysozyme in the same buffer.

-

Prepare a series of dilutions of this compound in the buffer.

-

In a cuvette or microplate well, mix the lysozyme solution with the this compound solutions at various concentrations. Include a control without the inhibitor.

-

Initiate the lytic reaction by adding the Micrococcus lysodeikticus cell suspension.

-

Immediately monitor the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C). The decrease in turbidity indicates cell lysis.

-

Calculate the rate of lysis for each inhibitor concentration and determine the percentage of inhibition.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in various research and development areas.

-

Enzyme Inhibition Studies: It serves as a tool to study the structure and function of glycosidases like β-galactosidase.[16]

-

Carbohydrate Chemistry: It is used as a starting material for the synthesis of other complex carbohydrates.[16]

-

Pharmaceutical Formulations: It has potential applications as an excipient or stabilizer in drug formulations.[8]

-

Biotechnology: Its role in carbohydrate metabolism makes it relevant for studies in metabolic engineering.[8]

Conclusion

This compound is a versatile carbohydrate with established roles as an enzyme inhibitor and a precursor in chemical synthesis. This guide provides foundational technical information and experimental frameworks to aid researchers and drug development professionals in harnessing its potential. Further investigation into its specific interactions within cellular signaling pathways may unveil new therapeutic applications.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0066451) [np-mrd.org]

- 2. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 3. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 26301-79-1 ,D-甘露糖酸-1,4-内酯,D-Mannono-1,4-lactone,CAS:26301-79-1 [chemsynlab.com]

- 5. researchgate.net [researchgate.net]

- 6. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 13. tiarisbiosciences.com [tiarisbiosciences.com]

- 14. goldbio.com [goldbio.com]

- 15. Enzymatic Assay of Lysozyme (EC 3.2.1.17) [sigmaaldrich.com]

- 16. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

D-Mannonic Acid-1,4-Lactone in Carbohydrate Metabolism: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is an intermediate in carbohydrate metabolism. While its roles in plant and microbial pathways are partially characterized, its specific functions within mammalian carbohydrate metabolism remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties, established roles in non-mammalian systems, and a detailed exploration of its hypothesized functions in mammalian cells. This document also outlines detailed experimental protocols for researchers to investigate its metabolic fate and potential signaling roles, aiming to facilitate further discovery in this promising area of metabolic research.

Introduction

This compound is a cyclic ester of D-mannonic acid, which is formed by the oxidation of the aldehyde group of D-mannose.[1] As a derivative of D-mannose, a crucial epimer of glucose, this lactone is positioned at a key junction in carbohydrate metabolism. D-mannose itself is vital for protein glycosylation and can be metabolized through glycolysis after conversion to fructose-6-phosphate.[2] The study of this compound offers potential insights into alternative oxidative pathways of hexoses and may unveil novel regulatory mechanisms in cellular metabolism. Its structural similarity to other biologically active lactones, such as L-ascorbic acid (Vitamin C), further underscores its potential significance.[3] This guide aims to consolidate the existing knowledge and provide a framework for future research into the biological roles of this compound in mammalian systems.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for designing and interpreting experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | >151 °C | [5] |

| Solubility | Soluble in water | [6] |

| Optical Rotation [α]²⁰D | +50° to +54° (c=3 in H₂O) | [5] |

| CAS Number | 26301-79-1 | [4] |

Role in Non-Mammalian Carbohydrate Metabolism

Ascorbic Acid Biosynthesis in Plants

In plants, derivatives of D-mannose are central to the biosynthesis of ascorbic acid (Vitamin C). The primary pathway involves the conversion of GDP-D-mannose to L-galactose, which is then oxidized to L-galactono-1,4-lactone. This lactone is the direct precursor to ascorbic acid. While this compound is not a direct intermediate in this main pathway, the metabolism of mannose derivatives is a core component of this vital process.[3]

Bacterial D-Mannonate Catabolism

Certain bacteria possess a well-defined pathway for the catabolism of D-mannonate. This pathway involves the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG) by the enzyme D-mannonate dehydratase.[7][8] KDG can then be further metabolized to enter central carbon metabolism, typically through phosphorylation and subsequent cleavage into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[7]

D-Mannose Metabolism in Mammalian Cells: The Precursor Pathway

To understand the potential origins and roles of this compound, it is crucial to first review the established metabolic fate of its precursor, D-mannose, in mammalian cells. Exogenous D-mannose is transported into the cell and rapidly phosphorylated by hexokinase. The resulting D-mannose-6-phosphate is a key branch point. It can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate, which then enters glycolysis. Alternatively, it can be converted by phosphomannomutase 2 (PMM2) to mannose-1-phosphate, which is then activated to GDP-mannose, the primary substrate for N-linked glycosylation.[2]

Hypothesized Biological Role of this compound in Mammalian Metabolism

Direct evidence for a dedicated metabolic pathway for this compound in mammals is currently limited. However, based on the existence of enzymes that metabolize similar sugar acids and the oxidative potential of aldoses, a plausible pathway can be hypothesized. This proposed "Mannose Oxidative Pathway" would function analogously to the initial steps of the pentose (B10789219) phosphate (B84403) pathway for glucose.

Proposed Pathway:

-

Oxidation: D-mannose could be oxidized to D-mannonic acid, which exists in equilibrium with its lactone form, this compound. This reaction could be catalyzed by an aldohexose dehydrogenase.

-

Hydrolysis: The lactone can be hydrolyzed to the open-chain D-mannonate by an aldonolactonase. This is a reversible reaction, with the equilibrium being pH-dependent.

-

Dehydration: Drawing parallels from bacterial systems, D-mannonate could then be dehydrated by a mammalian D-mannonate dehydratase homolog to form 2-keto-3-deoxy-D-gluconate (KDG).

-

Entry into Central Metabolism: KDG could then be phosphorylated by a kinase and subsequently cleaved by an aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate, which are key intermediates in glycolysis.

This hypothetical pathway would represent a non-phosphorylative route for mannose catabolism.

Experimental Protocols for Investigating this compound Metabolism

To validate the hypothesized pathway and elucidate the role of this compound, metabolic tracing studies using stable isotopes are indispensable. The following protocols provide a framework for such investigations.

Stable Isotope Tracing in Cell Culture

This protocol is adapted from established methods for tracing ¹³C-labeled glucose and mannose.[1][5][9]

Objective: To trace the metabolic fate of ¹³C-labeled this compound in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, HEK293)

-

Cell culture medium (e.g., DMEM), glucose-free and mannose-free

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C-labeled this compound (custom synthesis may be required)

-

Unlabeled this compound (for control)

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent: 80% methanol (B129727) (LC-MS grade), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

Protocol:

-

Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free and mannose-free DMEM with 10% dFBS, physiological glucose (e.g., 5 mM), and the desired concentration of ¹³C-labeled this compound (e.g., 50-100 µM). Prepare a parallel control medium with unlabeled lactone.

-

Metabolic Labeling:

-

Aspirate the standard growth medium.

-

Wash cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

-

-

Metabolite Extraction:

-

Place the culture plates on ice and aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing polar metabolites. Store at -80°C until analysis.

-

Analytical Methods for Metabolite Detection

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like sugar acids and phosphorylated intermediates.

-

Detection: Employ a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in negative ion mode.

-

Analysis: Monitor the mass transitions for unlabeled and ¹³C-labeled D-mannonate, KDG, and other predicted intermediates. Quantify the fractional labeling to determine metabolic flux.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The polar metabolites from the extraction must be derivatized to increase their volatility. A common method is methoximation followed by silylation (e.g., with MSTFA).

-

Analysis: Analyze the derivatized samples on a GC-MS system. The resulting fragmentation patterns can be used to identify metabolites and determine the position of the ¹³C label.

Known Biological Activities and Potential Implications

While the metabolic pathways are still under investigation, some biological activities have been associated with this compound and its precursor, D-mannose.

-

Enzyme Inhibition: this compound has been identified as an inhibitor of β-galactosidase from Escherichia coli, suggesting it can interact with the active sites of carbohydrate-processing enzymes.[2]

-

Anti-inflammatory and Antioxidant Effects of D-Mannose: Recent studies have shown that D-mannose can exert anti-inflammatory effects and reduce oxidative stress in animal models.[6][10][11] It is plausible that these effects are mediated, in part, by metabolites of D-mannose, including products of an oxidative pathway such as this compound.

The potential for this compound to modulate cellular redox state or influence inflammatory signaling pathways warrants further investigation, particularly in the context of metabolic diseases and drug development.

Conclusion and Future Directions

This compound represents an understudied yet potentially significant molecule in mammalian carbohydrate metabolism. While its direct metabolic pathway in mammals has not been fully elucidated, compelling analogies to bacterial and other sugar acid metabolic routes provide a strong foundation for future research. The experimental frameworks provided in this guide offer a starting point for researchers to explore the hypothesized oxidative mannose pathway, identify the responsible enzymes, and quantify its contribution to cellular metabolism. Elucidating the role of this lactone could open new avenues for understanding metabolic regulation and may present novel targets for therapeutic intervention in diseases with metabolic dysregulation.

References

- 1. benchchem.com [benchchem.com]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis [frontiersin.org]

- 7. Discovery of Function in the Enolase Superfamily: d-Mannonate and d-Gluconate Dehydratases in the d-Mannonate Dehydratase Subgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the in Vivo Function of the High-Efficiency d-Mannonate Dehydratase in Caulobacter crescentus NA1000 from the Enolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of D-Mannono-1,4-lactone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester of D-mannonic acid, is a carbohydrate derivative with emerging significance in various biochemical contexts. While its synthesis and chemical properties are well-documented, its natural occurrence, concentration, and precise biological roles remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of D-Mannono-1,4-lactone's natural presence, focusing on its biosynthetic origins and metabolic fate. We present available, albeit limited, quantitative data and furnish detailed, adaptable experimental protocols for its extraction, and analysis. Furthermore, this guide illustrates relevant biochemical pathways and experimental workflows to aid researchers in the study of this intriguing molecule.

Introduction

D-Mannono-1,4-lactone is a furanose-ring structure formed from the intramolecular esterification of D-mannonic acid. As a derivative of D-mannose, a C-2 epimer of glucose, it is situated at a crossroads of carbohydrate metabolism. While not as ubiquitously recognized as its precursor, D-mannose, or other sugar lactones involved in primary metabolic pathways, D-Mannono-1,4-lactone is implicated in several biological processes. Its potential as a biosynthetic intermediate, an enzyme inhibitor, and a precursor for the synthesis of other bioactive compounds underscores the importance of understanding its natural distribution and concentration. This guide aims to consolidate the existing knowledge on the natural occurrence of D-Mannono-1,4-lactone and provide a practical framework for its further investigation.

Natural Occurrence and Biosynthesis

The natural occurrence of D-Mannono-1,4-lactone has been reported in a limited range of organisms, and quantitative data remains scarce. It is generally considered to be present at low concentrations.

In Plants

While D-mannose is a common constituent of plant cell walls and glycoproteins, the presence of D-Mannono-1,4-lactone is less defined. It is often discussed in the context of the L-ascorbic acid (Vitamin C) biosynthesis pathway, although it is not a direct intermediate in the primary, most well-established pathway in higher plants. The main pathway proceeds from D-mannose-1-phosphate through GDP-D-mannose and L-galactono-1,4-lactone to L-ascorbic acid[1][2][3].

Figure 1. Simplified primary pathway of L-ascorbic acid biosynthesis in plants.

Some evidence suggests the existence of alternative biosynthetic routes to ascorbic acid where other sugar lactones might play a role, but the involvement of D-Mannono-1,4-lactone in these alternative pathways is not yet conclusively established. Reports indicate the presence of D-Mannono-1,4-lactone in fruits and vegetables such as cranberries, apples, and tomatoes, though its natural occurrence is considered to be relatively low[4].

In Microorganisms

Certain microorganisms are known to produce D-Mannono-1,4-lactone. For instance, the archaeon Thermoplasma acidophilum possesses a mannonate dehydratase that can act on D-mannonate and its lactone, D-mannono-1,4-lactone, as part of an oxidative mannose catabolism pathway[5]. The enzymatic conversion of D-mannose to D-mannono-1,4-lactone has also been reported in Escherichia coli[6]. Microbial fermentation is considered a potential method for the biotechnological production of this lactone.

In Animals

Information on the natural occurrence of D-Mannono-1,4-lactone in animal tissues is very limited. While D-mannose plays a crucial role in glycoprotein (B1211001) synthesis and other metabolic processes in mammals, the presence and concentration of its corresponding lactone are not well-documented.

Quantitative Data on Natural Occurrence

A significant gap in the current literature is the lack of robust quantitative data for the concentration of D-Mannono-1,4-lactone in various natural sources. The table below is presented as a template for researchers to populate with experimentally determined values, as specific concentrations are not widely reported.

| Natural Source | Organism/Tissue | Concentration Range | Analytical Method Used | Reference |

| Fruit | Malus domestica (Apple) | Data not available | HPLC, GC-MS | |

| Fruit | Vaccinium macrocarpon (Cranberry) | Data not available | HPLC, GC-MS | |

| Vegetable | Solanum lycopersicum (Tomato) | Data not available | HPLC, GC-MS | |

| Microorganism | Thermoplasma acidophilum | Data not available | LC-MS, NMR | |

| Microorganism | Escherichia coli | Data not available | LC-MS, NMR | |

| Animal Tissue | Mammalian Plasma | Data not available | LC-MS/MS |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of D-Mannono-1,4-lactone from biological matrices. These protocols are adaptable based on the specific research requirements and available instrumentation.

Extraction of D-Mannono-1,4-lactone from Plant Material

Figure 2. General workflow for the extraction of D-Mannono-1,4-lactone from plant tissues.

Methodology:

-

Homogenization: Homogenize fresh or freeze-dried plant tissue (e.g., 1-5 g) in 80% ethanol (B145695) (e.g., 20 mL) using a blender or mortar and pestle.

-

Extraction: Incubate the homogenate at room temperature for 1-2 hours with occasional vortexing to ensure complete extraction of soluble sugars and their derivatives.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solvent Evaporation: Evaporate the ethanol from the supernatant under reduced pressure using a rotary evaporator.

-

Aqueous Resuspension: Resuspend the aqueous residue in a known volume of ultrapure water.

-

Solid Phase Extraction (SPE): For sample cleanup, pass the aqueous extract through a C18 SPE cartridge to remove non-polar compounds. The polar fraction containing sugars and lactones will be in the flow-through and can be collected.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter before analytical determination.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a UV detector (for derivatized samples).

Column: A carbohydrate analysis column (e.g., an amino-based column) or a C18 column for reversed-phase chromatography.

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v) is commonly used for carbohydrate columns.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of D-Mannono-1,4-lactone in the mobile phase.

-

Injection: Inject a known volume (e.g., 10-20 µL) of the filtered sample extract and the standard solutions into the HPLC system.

-

Detection: Monitor the elution profile using the RI detector.

-

Quantification: Identify the peak corresponding to D-Mannono-1,4-lactone by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve generated from the standards.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and specificity, HPLC coupled with mass spectrometry is recommended.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carbohydrates.

MS Detection: Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ of D-Mannono-1,4-lactone (C₆H₁₀O₆, MW: 178.14 g/mol ), which would be approximately 177.04.

Procedure: The procedure is similar to HPLC analysis, with the mass spectrometer providing more definitive identification and quantification, especially in complex biological matrices.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of D-Mannono-1,4-lactone.

Sample Preparation: The purified sample should be dissolved in a suitable deuterated solvent, such as D₂O.

Analysis:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and coupling constants of the protons in the lactone ring and the side chain are characteristic of the molecule's structure.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the structure of D-Mannono-1,4-lactone.

Signaling Pathways and Biological Roles

Currently, there is a lack of specific information regarding signaling pathways directly involving D-Mannono-1,4-lactone. Its biological role is often inferred from its chemical nature as a sugar lactone and its relationship to D-mannose. Potential roles that warrant further investigation include:

-

Intermediate in Metabolism: While not in the primary ascorbic acid pathway, it may be an intermediate in alternative or organism-specific metabolic routes.

-

Enzyme Inhibition: Sugar lactones are known to be inhibitors of glycosidases. D-Mannono-1,4-lactone has been shown to inhibit β-galactosidase from Escherichia coli[7].

-

Precursor for Synthesis: It can serve as a starting material for the chemical or enzymatic synthesis of other valuable carbohydrates.

Further research is needed to elucidate any direct involvement of D-Mannono-1,4-lactone in cellular signaling.

Conclusion and Future Perspectives

D-Mannono-1,4-lactone remains a molecule of interest with a largely unexplored natural distribution and biological significance. This technical guide has summarized the current knowledge and provided a framework for its investigation. The scarcity of quantitative data highlights a critical need for further research to determine the concentration of this lactone in various organisms. The development and application of sensitive and specific analytical methods, such as HPLC-MS/MS, will be crucial in this endeavor. Unraveling the precise roles of D-Mannono-1,4-lactone in metabolic and potentially signaling pathways will open new avenues for its application in drug development, biotechnology, and nutritional science.

References

- 1. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ascorbic acid in plants: biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 26301-79-1 ,D-甘露糖酸-1,4-内酯,D-Mannono-1,4-lactone,CAS:26301-79-1 [chemsynlab.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

D-Mannonic acid-1,4-lactone: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a molecule of growing interest in the fields of biochemistry and pharmacology. Its structural similarity to carbohydrate substrates of various enzymes has positioned it as a noteworthy inhibitor, particularly of β-galactosidase.[1][2][3][4][5] Furthermore, emerging evidence suggests potential neuroprotective and antioxidant properties, opening avenues for its investigation in the context of neurodegenerative diseases and cellular stress.[1] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanisms of action, supported by available data, detailed experimental protocols, and visual representations of key pathways.

Core Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 153 °C |

| Water Solubility | Soluble |

Mechanism of Action: Enzyme Inhibition

The most well-documented mechanism of action for this compound is its inhibition of the enzyme β-galactosidase, particularly from Escherichia coli.[1][2][3][4][5]

β-Galactosidase Inhibition

Potential Neuroprotective and Antioxidant Mechanisms

Preliminary studies suggest that this compound may exert neuroprotective and antioxidant effects, although the precise molecular pathways are still under investigation.[1] The proposed mechanisms are largely extrapolated from studies on structurally related compounds and general principles of neuroprotection.

Modulation of Apoptotic Pathways

One plausible mechanism for neuroprotection is the inhibition of apoptosis (programmed cell death). This could be achieved through the modulation of key regulatory proteins in the apoptotic cascade. A potential, though not yet directly demonstrated, mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bcl-2/Bax ratio is a hallmark of apoptosis inhibition. Furthermore, this could lead to the stabilization of the mitochondrial membrane potential and a reduction in the activation of executioner caspases, such as caspase-3.

Activation of Antioxidant Response Elements

Another potential mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. While direct evidence for this compound activating this pathway is currently unavailable, it represents a common mechanism for the antioxidant effects of many natural compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanisms of action of this compound.

β-Galactosidase Inhibition Assay

Objective: To determine the inhibitory effect and kinetics of this compound on β-galactosidase activity.

Materials:

-

β-galactosidase from E. coli

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate

-

This compound

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Sodium carbonate (1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of β-galactosidase in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

Prepare a stock solution of ONPG in phosphate buffer.

-

In a 96-well plate, add a fixed amount of β-galactosidase to each well.

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed concentration of ONPG to each well.

-

Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.

-

Stop the reaction by adding 1 M sodium carbonate to each well.

-

Measure the absorbance of the product, o-nitrophenol, at 420 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive), repeat the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Cell culture medium and supplements

-

This compound

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce oxidative stress by adding a neurotoxic agent (e.g., H₂O₂) to the culture medium for a defined period (e.g., 24 hours).

-

After the incubation period, remove the medium and add MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

Objective: To determine if this compound inhibits caspase-3 activation in response to an apoptotic stimulus.

Materials:

-

Neuronal cells

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Culture neuronal cells and treat them with this compound for a specified time.

-

Induce apoptosis by adding an apoptosis-inducing agent.

-

Harvest the cells and prepare cell lysates using the provided lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

-

Add the caspase-3 substrate to each well and incubate at 37°C.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength at different time points.

-

Calculate the caspase-3 activity and compare the activity in treated versus untreated cells.

Western Blot Analysis for Bcl-2 and Bax

Objective: To investigate the effect of this compound on the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

Neuronal cells

-

This compound

-

Apoptosis-inducing agent

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat neuronal cells with this compound and/or an apoptosis-inducing agent.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the Bcl-2/Bax ratio.

Conclusion and Future Directions

This compound is a promising molecule with a clear inhibitory effect on β-galactosidase. Its potential as a neuroprotective and antioxidant agent warrants further in-depth investigation. The primary areas for future research should focus on:

-

Quantitative analysis of β-galactosidase inhibition: Determining the Kᵢ and IC₅₀ values for this compound will be crucial for understanding its potency and for comparative studies.

-

Elucidation of neuroprotective pathways: Investigating the direct involvement of the Nrf2 pathway and the precise modulation of apoptotic signaling cascades will provide a clearer picture of its neuroprotective mechanism.

-

In vivo studies: Translating the in vitro findings to animal models of relevant diseases will be essential to validate its therapeutic potential.

The experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted mechanisms of action of this compound.

References

- 1. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 2. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]

- 3. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Importance of D-Mannono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest in diverse scientific fields, including biochemistry, pharmaceutical sciences, and biotechnology.[1][2] Its specific stereochemistry governs its biological activity and utility as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the stereochemical features of D-Mannono-1,4-lactone, its physicochemical properties, and its pivotal role in biological pathways and as a research tool. Detailed experimental protocols for its synthesis and for assaying its enzyme inhibitory activity are also presented, alongside a discussion of its current and potential applications in drug development and other industries.

Stereochemistry of D-Mannono-1,4-lactone

The biological function and chemical reactivity of D-Mannono-1,4-lactone are intrinsically linked to its unique three-dimensional structure. As a derivative of D-mannose, it possesses a specific arrangement of chiral centers that distinguish it from other sugar lactones.

The IUPAC name for D-Mannono-1,4-lactone is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[3] The lactone ring is a five-membered furanose ring formed by the intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4 of D-mannonic acid.[2] This γ-lactone is thermodynamically favored due to the minimal ring strain of the five-membered ring.[2]

The stereochemical configuration of D-Mannono-1,4-lactone is crucial for its biological specificity. It is a stereoisomer of other important sugar lactones such as L-Gulono-1,4-lactone, a precursor to vitamin C, and D-Glucono-γ-lactone, a common food additive.[4]

Structural Comparison of Stereoisomers

The distinct biological roles of sugar lactones often arise from subtle differences in their stereochemistry. A comparison with its stereoisomers highlights the structural basis for the specific activity of D-Mannono-1,4-lactone.

| Compound Name | IUPAC Name (Stereochemistry) | Key Distinguishing Features |

| D-Mannono-1,4-lactone | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Specific configuration at C2, C3, C4, and C5 derived from D-mannose.[3][4] |

| L-Gulono-1,4-lactone | (3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Epimer at C5 of the side chain compared to D-Mannono-1,4-lactone. Precursor for vitamin C synthesis in animals.[4] |

| D-Glucono-γ-lactone | (3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Different stereochemistry at C2, C3, and C4, derived from D-glucose. |

| D-Galactono-1,4-lactone | (3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Epimer at C4 compared to D-Glucono-γ-lactone. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Mannono-1,4-lactone is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][3] |

| Molecular Weight | 178.14 g/mol | [1][3] |

| Appearance | White crystalline powder | [5] |

| Melting Point | >151 °C | [1][5] |

| Optical Rotation [α]²⁰_D | +50° to +54° (c=3 in H₂O) | [5] |

| Solubility | Soluble in water and DMSO. | [1] |

| Quantitative Solubility | Specific quantitative data (e.g., in g/100 mL or g/L) is not extensively documented in publicly available literature. | [1] |

| Stability | The lactone can be hydrolyzed to D-mannonic acid, with the rate being pH-dependent (faster under alkaline conditions). The equilibrium between the lactone and the open-chain acid is pH-dependent, with the lactone form being predominant under neutral to slightly acidic conditions.[1][2] |

Biological and Pharmaceutical Importance

D-Mannono-1,4-lactone exhibits a range of biological activities and holds significant potential in pharmaceutical applications.

Role in Vitamin C Biosynthesis

In plants, D-mannose is a key precursor for the biosynthesis of ascorbic acid (Vitamin C).[1] The pathway involves the conversion of D-mannose-1-phosphate to GDP-D-mannose, which is then epimerized to GDP-L-galactose. Subsequent steps lead to the formation of L-galactono-1,4-lactone, the immediate precursor to ascorbic acid. While D-Mannono-1,4-lactone itself is not a direct intermediate in the main pathway, its parent sugar, D-mannose, is the starting point.

References

A Technical Guide to the Solubility of D-Mannonic acid-1,4-lactone in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Mannonic acid-1,4-lactone, a key carbohydrate intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for solubility determination, and comparative data from structurally similar compounds to guide researchers in their formulation and experimental design efforts.

Core Physicochemical Properties

This compound is the gamma-lactone form of D-Mannonic acid. Understanding its basic physicochemical properties is essential for interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 150-153 °C |

| CAS Number | 26301-79-1 |

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable lack of specific quantitative solubility data for this compound in various solvents and at different temperatures. The information available is primarily qualitative.

Aqueous Solubility

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For other common organic solvents, there is a lack of specific data for the D-isomer. However, data for the L-isomer, L-Mannono-1,4-lactone, suggests it is slightly soluble in DMSO and methanol (B129727) (with heating), and sparingly soluble in water. This may provide a preliminary indication for the D-isomer, but should be confirmed experimentally.

Quantitative Solubility Data

The following tables are provided as a framework for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data not available | e.g., HPLC, Gravimetric |

| DMSO | 25 | Data not available | e.g., HPLC, Gravimetric |

| Ethanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Methanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Acetone | 25 | Data not available | e.g., HPLC, Gravimetric |

Comparative Solubility Data of a Structurally Related Compound

In the absence of direct quantitative data, the solubility of a structurally similar compound, D-Saccharic acid 1,4-lactone, is presented below for comparative purposes. It is crucial to note that these values are not for this compound and should be used as a rough estimate only.

Table 2: Solubility of D-Saccharic acid 1,4-lactone (hydrate)

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | ~20 |

| DMSO | ~20 |

| Dimethyl formamide | ~20 |

| PBS (pH 7.2) | ~10 |

Experimental Protocol for Equilibrium Solubility Determination in Water

The following is a detailed methodology for determining the equilibrium solubility of this compound in water. This protocol can be adapted for other solvents.

Materials

-

This compound

-

Distilled or deionized water (or other solvent of interest)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

HPLC system with a suitable detector (e.g., Refractive Index or UV detector)

-

Syringe filters (e.g., 0.45 µm)

Procedure

-

Sample Preparation : Add an excess amount of this compound to a known volume of water in a sealed flask to create a saturated solution. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Equilibration : Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection : After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration : Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

-

Dilution : Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis : Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Biological Relevance and Related Pathways

This compound is an intermediate in carbohydrate metabolism. While not a direct component, its parent molecule, D-mannose, is a precursor in significant biological pathways such as the biosynthesis of ascorbic acid (Vitamin C) in plants. Understanding these pathways can provide context for the compound's application in biological research.

Simplified Ascorbic Acid Biosynthesis Pathway

References

An In-depth Technical Guide to D-Mannono-1,4-lactone (InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest in various scientific and industrial fields, including pharmaceuticals and biotechnology. This document provides a comprehensive technical overview of D-Mannono-1,4-lactone, covering its physicochemical properties, synthesis, biological activities, and its role in metabolic pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related disciplines, offering detailed experimental protocols and a summary of available quantitative data.

Physicochemical Properties

D-Mannono-1,4-lactone is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][2][3] |

| Molecular Weight | 178.14 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >151 °C | [1] |

| Optical Rotation | [α]²⁰D = 50 - 54° (c=3 in H₂O) | [1] |

| InChI Key | SXZYCXMUPBBULW-SQOUGZDYSA-N |

Synthesis of D-Mannono-1,4-lactone

The most common laboratory synthesis of D-Mannono-1,4-lactone involves the oxidation of D-mannose.

Experimental Protocol: Oxidation of D-Mannose using Bromine Water

This protocol is adapted from the procedure described by Chaveriat et al. (2004).[4]

Materials:

-

D-Mannose

-

Bromine

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve D-mannose in deionized water in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath and add sodium bicarbonate to maintain a neutral pH.

-

Slowly add bromine water dropwise to the stirred solution. Monitor the reaction progress by observing the disappearance of the bromine color.

-

Maintain the reaction at 20°C for 96 hours.[4]

-

After the reaction is complete, remove any excess bromine by bubbling air through the solution.

-

Acidify the solution to pH 3-4 with a suitable acid (e.g., formic acid).

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain a syrup.

-

Add ethanol to the syrup to precipitate the product. The lactone's high water solubility makes crystallization challenging, and ethanol/water mixtures (e.g., 3:1 v/v) at 4°C can be used to induce crystallization.

-

Collect the crystalline D-Mannono-1,4-lactone by filtration, wash with cold ethanol, and dry under vacuum.

Biological Activity and Potential Applications

D-Mannono-1,4-lactone exhibits a range of biological activities, making it a compound of interest for further investigation.

Enzyme Inhibition: β-Galactosidase

This protocol is a general method using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[6][7][8][9]

Materials:

-

β-Galactosidase from E. coli

-

o-nitrophenyl-β-D-galactopyranoside (ONPG)

-

D-Mannono-1,4-lactone

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.3)

-

Sodium carbonate (Na₂CO₃) solution (1 M)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a stock solution of D-Mannono-1,4-lactone in the phosphate buffer.

-

In a 96-well plate, add varying concentrations of the D-Mannono-1,4-lactone solution. Include a control well with buffer only.

-

Add the β-galactosidase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ONPG substrate solution to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the sodium carbonate solution. The addition of a basic solution will stop the enzymatic reaction and enhance the yellow color of the o-nitrophenol product.[6]

-

Measure the absorbance of each well at 420 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of D-Mannono-1,4-lactone compared to the control. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Antioxidant Activity

While the antioxidant properties of D-Mannono-1,4-lactone have been suggested, quantitative data is lacking. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free-radical scavenging ability of compounds.[10][11]

This is a general protocol that can be adapted for D-Mannono-1,4-lactone.

Materials:

-

D-Mannono-1,4-lactone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare stock solutions of D-Mannono-1,4-lactone and ascorbic acid in methanol.

-

In a 96-well plate, add varying concentrations of the D-Mannono-1,4-lactone and ascorbic acid solutions. Include a control well with methanol only.

-

Add the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined graphically.

Potential Prebiotic Activity

The potential for D-Mannono-1,4-lactone to act as a prebiotic, promoting the growth of beneficial gut microbiota, is an area for further research.[12][13] In vitro fermentation studies with fecal slurries can be used to assess this activity.

This is a general protocol to assess prebiotic potential.

Materials:

-

D-Mannono-1,4-lactone

-

Fresh fecal samples from healthy donors

-